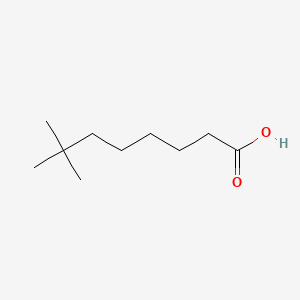
1,3-dichloro-2-(isocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(isocyanatomethyl)benzene, commonly referred to as DCIB, is a synthetic aromatic compound with a wide range of applications in the scientific research field. Its unique structure and properties make it a valuable tool for scientists in both biochemical and physiological studies. DCIB is also used as a reagent in organic synthesis, as well as a catalyst in chemical reactions.
作用機序
DCIB is known to interact with various proteins and enzymes in a variety of ways. It is known to inhibit the activity of certain enzymes, such as cytochrome P450, and can also act as an agonist or antagonist for certain receptors. DCIB can also interact with DNA, interfering with the transcription and replication of genetic material.
Biochemical and Physiological Effects
DCIB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, as well as to act as an agonist or antagonist for certain receptors. It has also been shown to interfere with the transcription and replication of genetic material. In addition, DCIB has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
DCIB is a useful tool for scientific research due to its wide range of applications. It is relatively easy to synthesize, and its unique properties make it a valuable tool for biochemical and physiological studies. However, DCIB can be toxic if not handled properly, and it is important to take safety precautions when working with this compound.
将来の方向性
DCIB has a wide range of potential applications in the scientific research field. In the future, it could be used to study the mechanisms of action of various drugs and toxins, as well as to study the structure and function of cell membranes and other cellular components. It could also be used to study the effects of various drugs and toxins on cell cultures and animal models. In addition, DCIB could be used to develop new therapeutic agents for the treatment of various diseases.
合成法
DCIB is synthesized through a two-step method involving the reaction of 1,3-dichlorobenzene with isocyanic acid. In the first step, 1,3-dichlorobenzene is reacted with anhydrous aluminum chloride in a solvent such as dichloromethane to form 1,3-dichloro-2-chloro-benzene. In the second step, this intermediate is reacted with isocyanic acid in an inert solvent such as toluene to form DCIB. This two-step synthesis method is simple, efficient, and cost-effective.
科学的研究の応用
DCIB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for biochemical and physiological studies. For example, DCIB has been used to study the mechanisms of action of enzymes and other proteins, as well as to study the effects of various drugs and toxins on cell cultures and animal models. It has also been used to study the structure and function of cell membranes and other cellular components.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dichloro-2-(isocyanatomethyl)benzene involves the reaction of 1,3-dichlorobenzene with sodium azide to form 1,3-dichloro-2-azidomethylbenzene, which is then reacted with triphenylphosphine and carbon tetrachloride to form 1,3-dichloro-2-(chloromethyl)benzene. This intermediate is then reacted with sodium cyanate to form the final product, 1,3-dichloro-2-(isocyanatomethyl)benzene.", "Starting Materials": [ "1,3-dichlorobenzene", "sodium azide", "triphenylphosphine", "carbon tetrachloride", "sodium cyanate" ], "Reaction": [ "1. 1,3-dichlorobenzene is reacted with sodium azide in DMF at 80°C for 24 hours to form 1,3-dichloro-2-azidomethylbenzene.", "2. To a solution of 1,3-dichloro-2-azidomethylbenzene in THF, triphenylphosphine and carbon tetrachloride are added and the mixture is stirred at room temperature for 24 hours to form 1,3-dichloro-2-(chloromethyl)benzene.", "3. A solution of 1,3-dichloro-2-(chloromethyl)benzene in DMF is treated with sodium cyanate and the mixture is stirred at 80°C for 24 hours to form 1,3-dichloro-2-(isocyanatomethyl)benzene.", "4. The final product is purified by column chromatography using a suitable solvent system." ] } | |
CAS番号 |
2649064-51-5 |
製品名 |
1,3-dichloro-2-(isocyanatomethyl)benzene |
分子式 |
C8H5Cl2NO |
分子量 |
202 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



